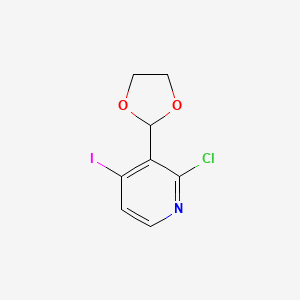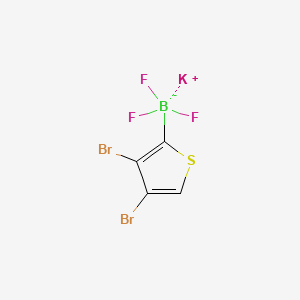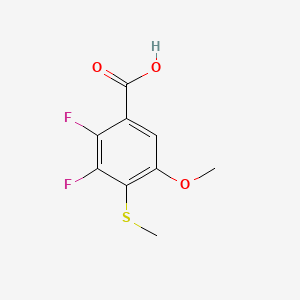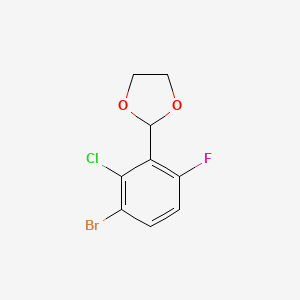
4-(2,6-Dimethylphenyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylphenyl)thian-4-ol, also known as 2,6-dimethylthiophenol (DMT) is an organic compound belonging to the thiophenol family of compounds. It is an aromatic compound with a molecular formula of C9H10OS, and a molecular weight of 166.26 g/mol. DMT is a colorless liquid at room temperature, with a pungent odor. It is soluble in many organic solvents and insoluble in water.
Applications De Recherche Scientifique
DMT has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of certain proteins. It has also been used in the synthesis of polymers, as a catalyst, and as a stabilizer for organic compounds.
Mécanisme D'action
DMT is an organic compound that acts as an inhibitor of certain enzymes. It is thought to act by binding to the active sites of these enzymes, thus blocking their activity. This mechanism of action is similar to that of other thiophenol compounds.
Biochemical and Physiological Effects
DMT has been studied for its potential effects on the human body. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have some potential effects on the central nervous system, although more research is needed to understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMT in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that does not degrade easily. It also has a low toxicity, making it safe to use in experiments. However, DMT is also insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential applications of DMT are still being explored. Some possible future directions include the use of DMT in the synthesis of new pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of proteins. Additionally, further research could be done on the effects of DMT on the human body, as well as its potential use in the synthesis of polymers and as a catalyst. Finally, further research could be done on the mechanism of action of DMT and its effects on enzymes.
Méthodes De Synthèse
DMT can be synthesized through the reaction of 4-(2,6-Dimethylphenyl)thian-4-olphenol and thiourea in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 90-100°C, and yields a product that is 95-97% pure.
Propriétés
IUPAC Name |
4-(2,6-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFNIFDTQFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














